molecular formula C5H8Cl2O2 B1619628 Isopropyl dichloroacetate CAS No. 25006-60-4

Isopropyl dichloroacetate

Cat. No. B1619628
CAS RN: 25006-60-4
M. Wt: 171.02 g/mol
InChI Key: JBTISLVNJCYZCH-UHFFFAOYSA-N
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Description

Isopropyl dichloroacetate (C5H8Cl2O2) is an organic compound and an acid analogue of acetic acid. In this molecule, two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is also known as dichloroethanoic acid, bichloroacetic acid, or simply DCA.


Synthesis Analysis

CH3CHOHCH3 + Cl2COCOCl → CH3COOC(CH3)Cl2 + 2HCl 

This reaction results in the formation of isopropyl dichloroacetate .


Molecular Structure Analysis

Isopropyl dichloroacetate has the following molecular structure:


Physical And Chemical Properties Analysis

  • Predicted Biodegradability : Not readily biodegradable

Scientific Research Applications

Cancer Therapy

  • Field : Oncology
  • Application Summary : DCA has been used in clinical trials for cancer therapy. It has shown anticancer properties, but its use is still limited due to side effects such as neurotoxicity .
  • Methods of Application : DCA is administered to patients and its effects on tumor cells are observed. It has been tested in combination with conventional chemotherapy, radiotherapy, and other drugs .
  • Results : DCA has been found to affect the metabolism of tumor cells, potentially leading to their eradication. It has also been found to affect the cancer stem cell fraction .

Tumor Lactic Acid Metabolism

  • Field : Immunology
  • Application Summary : DCA has been used to limit the tumor-derived lactic acid by altering the cancer cell metabolism .
  • Methods of Application : In studies, DCA-treated tumor cells are co-cultured with T cells to examine the effect of reduced tumor-derived lactic acid on T cell responses .
  • Results : DCA has been found to increase T cell proliferation and cytokine production and rescue T cells from apoptosis. It supports anti-tumor responses of T cells by metabolic reprogramming of tumor cells .

Future Directions

Research suggests that DCA could be a promising approach for treating cancer-related fatigue and may have potential applications in endometriosis treatment . Further clinical trials are needed to explore its efficacy and safety.

properties

IUPAC Name

propan-2-yl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTISLVNJCYZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179711
Record name Isopropyl dichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl dichloroacetate

CAS RN

25006-60-4
Record name Acetic acid, 2,2-dichloro-, 1-methylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl dichloroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl dichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl dichloroacetate
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Synthesis routes and methods

Procedure details

9 g. (60 mMole) Dichloroacetyl chloride are added dropwise to 20 g. isopropanol cooled to 3° C. in an ice/water bath. The reaction solution is further stirred for 30 minutes at ambient temperature, whereafter excess alcohol is removed in a vacuum at ambient temperature. The residue is subsequently mixed with a mixture of ice water and dichloromethane. After separation of the phases, the organic phase is successively washed with water, aqueous sodium hydrogen carbonate solution and again with water and dried over anhydrous sodium sulphate. After removal of the solvent, there are obtained 7.5 g. (73% of theory) isopropyl dichloroacetate which, after distillation (67°-68° C., 24 hPa) is obtained as a colourless liquid.
Quantity
60 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
H Tanaka, C Azuma, K Sanui, N Ogata - Polymer Journal, 1980 - nature.com
… reaction using isopropyl dichloroacetate was … isopropyl dichloroacetate in isopropanol solution in reference to the yield of isopropyl monochloroacetate. When isopropyl dichloroacetate …
Number of citations: 8 0-www-nature-com.brum.beds.ac.uk
MA Garcia de Sarmiento, RM Dominguez… - The Journal of …, 1980 - ACS Publications
… Isopropyl dichloroacetate was prepared from dichloroacetyl chloride and isopropyl alcohol as reported13 (bp 65 C at 20 torr; lit.12164 C at 747 torr). Isopropyl ß-chloropropionate was …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
K Satoh, S Ozawa, M Mizutani, K Nagai… - Nature …, 2010 - nature.com
… hydride under reduced pressure to yield pure isopropyl dichloroacetate (278 ml, 1.92 mol; … ml), styrene (50.0 ml, 0.434 mol) and isopropyl dichloroacetate (157 ml, 1.08 mol) at room …
Number of citations: 232 0-www-nature-com.brum.beds.ac.uk
C Grison, F Coutrot, P Coutrot - Tetrahedron, 2001 - Elsevier
… new α-aminoacid chirons involves four distinct steps from dialdoses: (1) a diastereoselective Darzens reaction between the potassium anion derived from isopropyl dichloroacetate and …
CM Grison, BL Renard, C Grison - Bioorganic Chemistry, 2014 - Elsevier
… Darzens modified reaction was also carried out in basic conditions on the crude aldehydes 3a/3b, with the potassic anion of isopropyl dichloroacetate 4 in alcohol-ether solvent. The …
BB Snider, M Walner - Tetrahedron, 1989 - Elsevier
… Treatment of isopropyl dichloroacetate (1) with lithium dliiopropylamide in THF containing one equiv. of HMPA at -78 ‘C gave the enolate which was treated with 5-bromo-1-pentene …
P Coutrot, C Grison, F Coutrot - Synlett, 1998 - thieme-connect.com
… available 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5 pyranose 1 : Darzens condensation between 1 and the potassium anion derived from the isopropyl dichloroacetate …
RS Freedlander, TA Bryson, RB Dunlap… - The Journal of …, 1981 - ACS Publications
… The solution also contained trace amounts of re-propyl dichloroacetate, isopropyl dichloroacetate, and pentachloroacetone. Results of the analysis demonstrate that the …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
M Mascal, KV Modes, A Durmus - … Chemie International Edition, 2011 - Wiley Online Library
… Thus, the lithium enolate of isopropyl dichloroacetate is generated using lithium hexamethyldisilazide (LHMDS) and alkylated with bromide 3 to give the dihydrocinnamate derivative …
RL Hanson, J Singh, TP Kissick, RN Patel… - Bioorganic …, 1990 - Elsevier
… Condensation of isopropyl dichloroacetate 12 and t-butyl dichloroacetate 13 with acetone (Kt-amylate, O’C) formed chloroglycidic esters 15 in 68% (83% at -78C) and 16 in 90% yields, …

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